molecular formula C12H14ClNO3 B2698823 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one CAS No. 2309630-66-6

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one

Cat. No. B2698823
CAS RN: 2309630-66-6
M. Wt: 255.7
InChI Key: ACEGMNVXUWREEO-UHFFFAOYSA-N
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Description

This compound is an oxazolidinone derivative. Oxazolidinones are a class of compounds that contain a five-membered ring structure consisting of three carbons, one oxygen, and one nitrogen atom . They are often used in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The molecular structure would consist of a five-membered oxazolidinone ring, with a chloromethyl group at the 5-position and a 4-ethoxyphenyl group at the 3-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electrophilic chloromethyl group and the nucleophilic ether group. The oxazolidinone ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazolidinone ring and ether group would likely make it more soluble in polar solvents .

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific safety data, it’s generally advisable to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

Future research could involve exploring the potential biological activity of this compound, optimizing its synthesis, and investigating its reactivity and physical properties in more detail .

properties

IUPAC Name

5-(chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO3/c1-2-16-10-5-3-9(4-6-10)14-8-11(7-13)17-12(14)15/h3-6,11H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACEGMNVXUWREEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(OC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one

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